1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a hydroxy group, and an oxopropyl group attached to an indolinone core. It has been studied for its potential therapeutic and environmental applications due to its distinctive chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 3-chloropropanol to form 3-(4-chlorophenoxy)propanol. This intermediate is then reacted with indolin-2-one in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxopropyl group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has been explored for its applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
- 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
Uniqueness
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-14(23)13-20(25)17-5-2-3-6-18(17)22(19(20)24)11-4-12-26-16-9-7-15(21)8-10-16/h2-3,5-10,25H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOTCNMVSANRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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